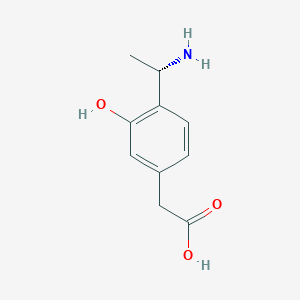
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an aminoethyl group and a hydroxyphenyl group, making it a versatile building block for the synthesis of numerous pharmaceuticals and natural compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . Another method involves the reaction of racemic 4-(1-aminoethyl)-benzoic acid methyl ester with an acylating agent in the presence of a lipase to form the desired product .
Industrial Production Methods
Industrial production of this compound often relies on biocatalytic processes due to their efficiency and selectivity. The use of engineered transaminases and lipases in large-scale reactors allows for the production of this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The hydroxyphenyl group can be reduced to form phenyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .
Major Products
The major products formed from these reactions include imines, oximes, phenyl derivatives, and various substituted amides, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in aromatic interactions, further enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid
- (S)-3-(1-Aminoethyl)-4-fluorobenzoic acid
- (S)-4-(1-Aminoethyl)-benzoic acid methyl ester
Uniqueness
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid is unique due to its specific chiral configuration and the presence of both aminoethyl and hydroxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-[4-[(1S)-1-aminoethyl]-3-hydroxyphenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(11)8-3-2-7(4-9(8)12)5-10(13)14/h2-4,6,12H,5,11H2,1H3,(H,13,14)/t6-/m0/s1 |
InChI Key |
OPRIPKIJBYLDTP-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)CC(=O)O)O)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)CC(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















